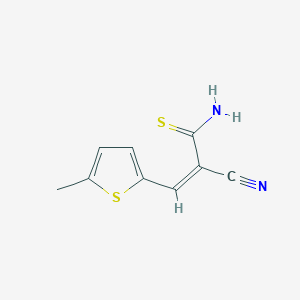

![molecular formula C12H10N2S2 B5547370 2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

2-[(2-thienylmethyl)thio]-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those related to 2-[(2-thienylmethyl)thio]-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For instance, the synthesis and evaluation of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti-Helicobacter pylori agents involved the exploration of structure-activity relationships and the synthesis of new compounds based on established SAR models (Kühler et al., 1998). Additionally, the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles demonstrated the preparation of benzimidazole derivatives through condensation reactions (Homma et al., 1997).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activities and chemical properties. Studies often employ X-ray crystallography, NMR spectroscopy, and computational methods for structural analysis. For example, the synthesis, X-ray structure, FT-IR, NMR, and UV–Vis spectroscopy of a benzo[d]thiazol derivative provided insights into its molecular geometry and electronic properties (Inkaya, 2018).

Chemical Reactions and Properties

Benzimidazole compounds engage in a variety of chemical reactions, contributing to their versatility in chemical synthesis and drug design. For example, the thio radical-induced denitrogenative annulation of 1-azido-2-isocyanoarenes to construct 2-thiolated benzimidazoles demonstrates the chemical reactivity and potential applications of benzimidazole derivatives in synthesizing biologically active molecules (Li & Lei, 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and optical transparency, are important for their application in various fields. The high optical transparency of benzimidazole and thieno[3,2-b]thiophene containing conjugated polymers, for instance, makes them suitable for applications in electrochromic devices and photovoltaic devices (Zaifoglu et al., 2012).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their utility in drug development and chemical synthesis. Studies on the synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors highlight the importance of chemical properties in designing compounds with specific biological activities (Paramashivappa et al., 2003).

科学的研究の応用

Synthesis and Biological Activity

Benzimidazole derivatives, including structures related to 2-[(2-thienylmethyl)thio]-1H-benzimidazole, have been extensively studied for their potential applications in medicinal chemistry. These compounds exhibit a broad range of biological activities, which makes them of significant interest in the development of new therapeutic agents.

Antibacterial and Antitumor Activities : The synthesis of benzimidazole derivatives has shown promising results in treating microbial infections and inhibiting tumor growth. For instance, compounds synthesized from 2-(bromomethyl)-1H-benzimidazole demonstrated notable antibacterial activities against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. Moreover, these compounds exhibited cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells, indicating their potential as clinical drugs for treating microbial infections and tumors (Khalifa et al., 2018).

Antioxidant Properties : Some benzimidazole derivatives have shown significant in vitro effects on lipid peroxidation levels in the rat liver, indicating their potential as antioxidants. The most active compound among these derivatives exhibited better inhibition of lipid peroxidation than butylated hydroxytoluene (BHT), a known antioxidant (Kuş et al., 2004).

Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles have been evaluated for their angiotensin II receptor antagonistic activities. These studies revealed compounds with high affinity for the AT1 receptor, indicating their potential for treating hypertension by inhibiting the angiotensin II-induced pressor response (Kohara et al., 1996).

Gastric (H+/K+)-ATPase Inhibitory Activity : The development of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles showed K(+)-competitive inhibition of the gastric (H+/K+)-ATPase. These compounds were more potent inhibitors than existing drugs on pentagastrin-stimulated acid secretion in rats, highlighting their potential as novel treatments for acid-related diseases (Homma et al., 1997).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(thiophen-2-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-2-6-11-10(5-1)13-12(14-11)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGBQMAOYPUJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thiophen-2-ylmethylsulfanyl-1H-benzoimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)

![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)